molecular formula C13H12N2O B14343448 N-Acetyl-2-amino-5-phenyl-D5-pyridine

N-Acetyl-2-amino-5-phenyl-D5-pyridine

Cat. No.: B14343448
M. Wt: 217.28 g/mol
InChI Key: FXUKKQSINSXDFT-VIQYUKPQSA-N
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Description

N-Acetyl-2-amino-5-phenyl-D5-pyridine is a chemical compound with the molecular formula C13H7D5N2O and a molar mass of 217.28 g/mol . This compound is a deuterated analog of N-acetyl-2-amino-5-phenylpyridine, where five hydrogen atoms are replaced by deuterium. It is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2-amino-5-phenyl-D5-pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2-amino-5-phenyl-D5-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Acetyl-2-amino-5-phenyl-D5-pyridine is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-Acetyl-2-amino-5-phenyl-D5-pyridine involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the compound can influence reaction kinetics and metabolic stability, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-2-amino-5-phenyl-D5-pyridine is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and metabolic studies. The deuterium atoms enhance the compound’s stability and allow for detailed mechanistic investigations .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

217.28 g/mol

IUPAC Name

N-[5-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-yl]acetamide

InChI

InChI=1S/C13H12N2O/c1-10(16)15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16)/i2D,3D,4D,5D,6D

InChI Key

FXUKKQSINSXDFT-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CN=C(C=C2)NC(=O)C)[2H])[2H]

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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